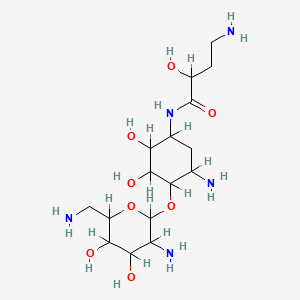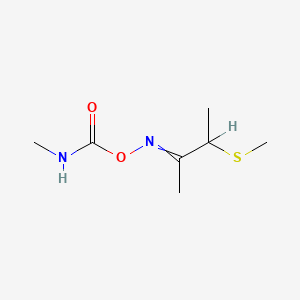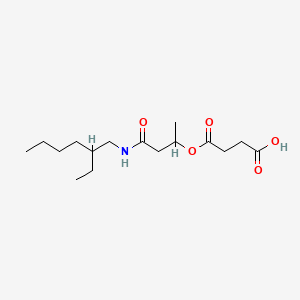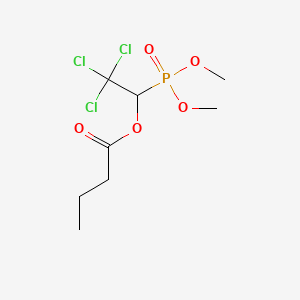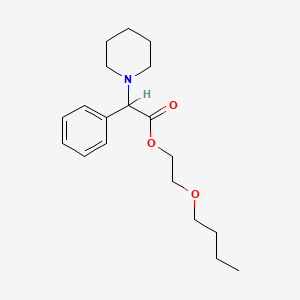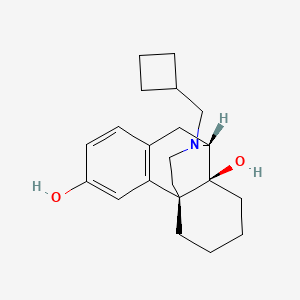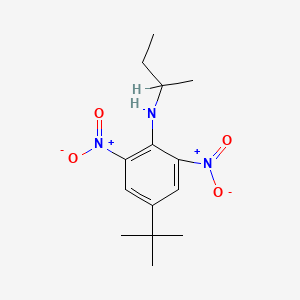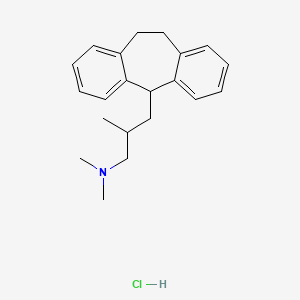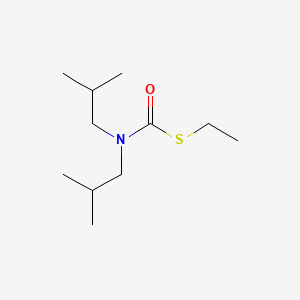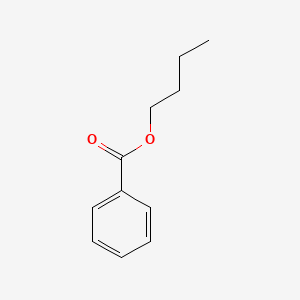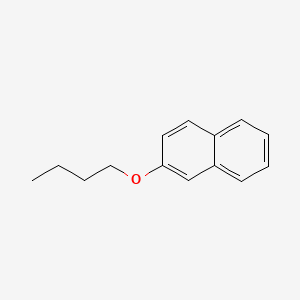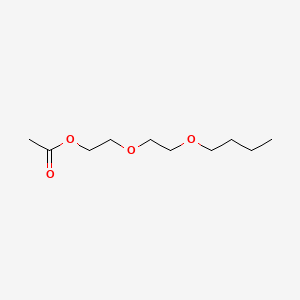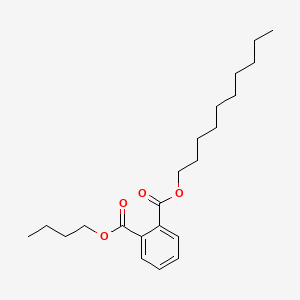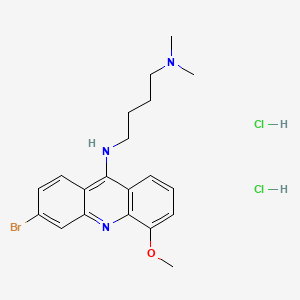
C 325
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1,4-Butanediamine, N’-(3-bromo-5-methoxy-9-acridinyl)-N,N-dimethyl-, dihydrochloride is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its potential biological and chemical activities.
準備方法
The synthesis of 1,4-Butanediamine, N’-(3-bromo-5-methoxy-9-acridinyl)-N,N-dimethyl-, dihydrochloride involves multiple steps. The primary synthetic route includes the reaction of 1,4-butanediamine with 3-bromo-5-methoxy-9-acridine in the presence of dimethylamine. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
化学反応の分析
1,4-Butanediamine, N’-(3-bromo-5-methoxy-9-acridinyl)-N,N-dimethyl-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where the bromine atom can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1,4-Butanediamine, N’-(3-bromo-5-methoxy-9-acridinyl)-N,N-dimethyl-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical products.
作用機序
The mechanism of action of 1,4-Butanediamine, N’-(3-bromo-5-methoxy-9-acridinyl)-N,N-dimethyl-, dihydrochloride involves its interaction with specific molecular targets. The compound can bind to DNA or proteins, affecting their function and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
1,4-Butanediamine, N’-(3-bromo-5-methoxy-9-acridinyl)-N,N-dimethyl-, dihydrochloride can be compared with other similar compounds, such as:
- 1,4-Butanediamine, N1-(3-aminopropyl)-N1-[3-[(6-chloro-2-methoxy-9-acridinyl)amino]propyl]-, hydrochloride
- Benzamide, 3-bromo-N-(1,2,3,4-tetrahydro-7-methoxy-9-acridinyl)-
These compounds share similar structural features but differ in their specific substituents and chemical properties. The uniqueness of 1,4-Butanediamine, N’-(3-bromo-5-methoxy-9-acridinyl)-N,N-dimethyl-, dihydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological activities.
特性
CAS番号 |
6546-56-1 |
|---|---|
分子式 |
C20H26BrCL2N3O |
分子量 |
475.2 g/mol |
IUPAC名 |
N-(3-bromo-5-methoxyacridin-9-yl)-N',N'-dimethylbutane-1,4-diamine;dihydrochloride |
InChI |
InChI=1S/C20H24BrN3O.2ClH/c1-24(2)12-5-4-11-22-19-15-10-9-14(21)13-17(15)23-20-16(19)7-6-8-18(20)25-3;;/h6-10,13H,4-5,11-12H2,1-3H3,(H,22,23);2*1H |
InChIキー |
RJSRKSRHGMYLGP-UHFFFAOYSA-N |
SMILES |
CN(C)CCCCNC1=C2C=CC(=CC2=NC3=C1C=CC=C3OC)Br.Cl.Cl |
正規SMILES |
CN(C)CCCCNC1=C2C=CC(=CC2=NC3=C1C=CC=C3OC)Br.Cl.Cl |
外観 |
Solid powder |
| 6546-56-1 | |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
C-325; C 325; C325 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


